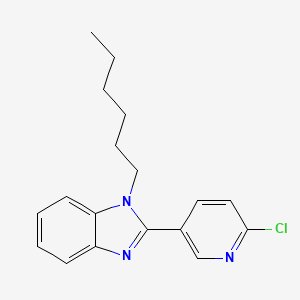

2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole” is a derivative of the neonicotinoid class of insecticides, which includes compounds like Thiacloprid and Imidacloprid . Neonicotinoids are neuro-active insecticides modeled after nicotine .

Chemical Reactions Analysis

Again, without specific information, it’s hard to comment on the chemical reactions involving “2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole”. Neonicotinoids like Imidacloprid do undergo metabolic reactions in organisms, leading to various metabolites .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Potential Antimicrobial Agents

- The synthesis of pyrimido[1,6-a]benzimidazoles and their chloro derivatives has been explored for their potential as antimicrobial agents. Researchers have developed methods to convert chloro compounds into various derivatives, including azido, amino, and methoxy derivatives, highlighting the versatility of benzimidazole compounds in heterocyclic synthesis and their potential applications in developing new antimicrobial agents (Badawey et al., 1989).

Fluorescent Probes for DNA Detection

- Novel benzimidazo[1,2-a]quinolines, substituted with various nuclei, have been synthesized and evaluated as potential fluorescent probes for DNA detection. Their synthesis was achieved using microwave-assisted protocols, and the compounds exhibited enhanced fluorescence emission intensity, offering applications as DNA-specific fluorescent probes (Perin et al., 2011).

Antifungal, Insecticidal, and Herbicidal Activities

- Benzimidazole derivatives have been synthesized and evaluated for their antifungal, insecticidal, and herbicidal activities. The studies found that certain structural features, such as chloro and trifluoromethyl groups, significantly contribute to the bioactivity of these compounds, highlighting their potential in agricultural applications (Hisano et al., 1982).

Anticonvulsant Properties

- Research into 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives has demonstrated their potential anticonvulsant properties, with specific substitutions at various positions enhancing the activity. This suggests a promising avenue for the development of new anticonvulsant medications (Chimirri et al., 2001).

Corrosion Inhibition

- Benzimidazole derivatives have been studied for their inhibitory action against the corrosion of iron in hydrochloric acid solutions. The efficiency of these compounds as corrosion inhibitors opens up potential applications in protecting metal surfaces in industrial environments (Khaled, 2003).

Eigenschaften

IUPAC Name |

2-(6-chloropyridin-3-yl)-1-hexylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3/c1-2-3-4-7-12-22-16-9-6-5-8-15(16)21-18(22)14-10-11-17(19)20-13-14/h5-6,8-11,13H,2-4,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGSHLUMOSSESQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2N=C1C3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805616.png)

![1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one](/img/structure/B2805617.png)

![3-(Dimethylamino)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2805620.png)

![2,5-dichloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2805623.png)

amino}propanamide](/img/structure/B2805624.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2805633.png)